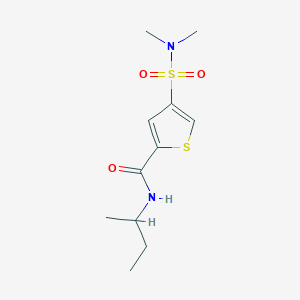
2-(cyclopentylacetyl)-N-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .
Molecular Structure Analysis
The compound contains a tetrahydroisoquinoline group, which is a type of heterocyclic compound. These structures are often found in biologically active molecules. The methoxyethyl and cyclopentylacetyl groups are likely to influence the compound’s physical and chemical properties, as well as its biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the sulfonamide group could result in the compound having a relatively high melting point and being soluble in polar solvents .科学的研究の応用
PDE4 Inhibition and Anti-inflammatory Properties
One study explores the structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives, highlighting their potential as PDE4 inhibitors. The findings suggest that compounds within this series exhibit moderate to potent inhibitory activity against PDE4B and strong inhibition of LPS-induced TNFα release, indicating their potential for treating inflammatory conditions (Liao et al., 2018).
Anticancer Activity
Another area of research involves the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. These compounds, maintaining the tetrahydroisoquinoline moiety with modifications, have been evaluated for their in vitro anti-cancer activity, showing potent cytotoxicity against various cancer cell lines (Redda et al., 2010).
Microtubule Disruption for Cancer Therapy
The tetrahydroisoquinoline sulfamates, inspired by the endogenous steroid 2-methoxyestradiol and its sulfamate derivatives, have been explored for their antiproliferative and microtubule disruptor activity. This research indicates the potential of these compounds in oncology, particularly for disrupting microtubule dynamics in cancer cells, offering a mechanism for the development of novel anticancer drugs (Dohle et al., 2019).
作用機序
Safety and Hazards
将来の方向性
The future directions for research would likely depend on the compound’s biological activity. If it shows promising activity in preclinical studies, it could be further developed and optimized. This might involve modifying the structure to improve its activity, selectivity, or pharmacokinetic properties .
特性
IUPAC Name |
2-(2-cyclopentylacetyl)-N-(2-methoxyethyl)-3,4-dihydro-1H-isoquinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-25-12-10-20-26(23,24)18-8-4-7-16-9-11-21(14-17(16)18)19(22)13-15-5-2-3-6-15/h4,7-8,15,20H,2-3,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCBDNMLGLZAJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=CC2=C1CN(CC2)C(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5569070.png)
![4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5569073.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5569085.png)
![N-(4-methoxybenzyl)-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-propylacetamide](/img/structure/B5569091.png)
![1-benzoyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B5569097.png)

![N'~1~,2-BIS[(2-FLUOROPHENYL)METHYLENE]-1-HYDRAZINECARBOTHIOHYDRAZIDE](/img/structure/B5569112.png)


![N-tert-butyl-5-[(naphthalen-2-yloxy)methyl]furan-2-carboxamide](/img/structure/B5569136.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5569146.png)
![(2E)-2-[(4-methyl-3-nitrophenyl)methylidene]-1-benzothiophen-3-one](/img/structure/B5569167.png)
![2-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5569175.png)
